molecular formula C24H28ClNO3S B11476764 4-Chloro-N-[3-methyl-8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide

4-Chloro-N-[3-methyl-8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide

Cat. No.: B11476764
M. Wt: 446.0 g/mol
InChI Key: FFNROQRXQSGOTQ-UHFFFAOYSA-N
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Description

4-Chloro-N-[3-methyl-8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide is a complex organic compound with a unique structure that includes a dibenzofuran core, a benzenesulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[3-methyl-8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide typically involves multiple steps, including the formation of the dibenzofuran core, the introduction of the benzenesulfonamide group, and the addition of various substituents. Common synthetic routes may involve:

    Formation of the Dibenzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonamide Group: This step may involve sulfonation reactions using reagents such as chlorosulfonic acid.

    Addition of Substituents: Various substituents can be introduced through reactions such as alkylation or halogenation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[3-methyl-8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Nucleophiles or electrophiles, depending on the reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[3-methyl-8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide will depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-[3-methyl-8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide: can be compared to other dibenzofuran derivatives or benzenesulfonamide compounds.

    Dibenzofuran Derivatives: Compounds with similar core structures but different substituents.

    Benzenesulfonamide Compounds: Compounds with the benzenesulfonamide group but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H28ClNO3S

Molecular Weight

446.0 g/mol

IUPAC Name

4-chloro-N-[3-methyl-8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide

InChI

InChI=1S/C24H28ClNO3S/c1-5-24(3,4)16-6-11-22-19(13-16)20-14-21(15(2)12-23(20)29-22)26-30(27,28)18-9-7-17(25)8-10-18/h7-10,12,14,16,26H,5-6,11,13H2,1-4H3

InChI Key

FFNROQRXQSGOTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=C(C(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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